molecular formula C19H21N5O6S B605520 N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid CAS No. 136784-51-5

N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

Cat. No. B605520
M. Wt: 447.46
InChI Key: WMBYSCVMFMNUQV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifolate C1, also known as AGF94, is an inhibitor of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).

Scientific Research Applications

Antitumor Activity

N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid and its derivatives have been extensively studied for their antitumor properties. A study by Gangjee et al. (2005) found that certain derivatives exhibited potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. Specifically, these compounds were effective in inhibiting the growth of several human tumor cell lines (Gangjee et al., 2005).

Antiviral Properties

In another study, derivatives of N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid displayed antiviral activity. Balaraman et al. (2018) synthesized novel compounds by replacing the glutamic acid part of a drug structurally similar to the compound . These synthesized compounds showed higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, than the commercial drug Pemetrexed (Balaraman et al., 2018).

Mechanism of Action

Taylor et al. (1992) identified another derivative as primarily targeting thymidylate synthase rather than purine synthesis, indicating its potential as an antitumor agent. This study suggests a specific mechanism of action that could be exploited in cancer therapy (Taylor et al., 1992).

Inhibition of Enzymes Vital for Tumor Growth

Further research by Taylor et al. (1996) on a ring-contracted analogue of the compound showed significant activity in inhibiting human lymphoblastic leukemic cells in vitro. The study highlighted the compound's ability to block de novo purine biosynthesis through inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase), an enzyme vital for tumor growth (Taylor et al., 1996).

Dual Inhibitory Activity

Another study by Gangjee et al. (2006) designed classical and nonclassical analogues of the compound as potential dual inhibitors of TS and DHFR. These analogues were evaluated for their antitumor properties, with some showing potent dual inhibitory activity (Gangjee et al., 2006).

properties

CAS RN

136784-51-5

Product Name

N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

Molecular Formula

C19H21N5O6S

Molecular Weight

447.46

IUPAC Name

(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-2-carbonyl}-amino)-pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c20-19-23-15-11(16(27)24-19)8-9(21-15)2-1-3-10-4-6-13(31-10)17(28)22-12(18(29)30)5-7-14(25)26/h4,6,8,12H,1-3,5,7H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t12-/m0/s1

InChI Key

WMBYSCVMFMNUQV-LBPRGKRZSA-N

SMILES

O=C(O)[C@@H](NC(C1=CC=C(CCCC(N2)=CC3=C2N=C(N)NC3=O)S1)=O)CCC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antifolate C1;  AGF94;  AGF-94;  AGF 94; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10 (252 mg, 0.5 mmol) in MeOH (10 mL) was added 1 N NaOH (10 mL) and the mixture was stirred under N2 at room temperature for 16 h. TLC showed the disappearance of the starting material (Rf=0.48) and one major spot at the origin (MeOH/CHCl3 1:5). The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in water (10 mL), the resulting solution was cooled in an ice bath, and the pH was adjusted to 3-4 with dropwise addition of 1 N HCl. The resulting suspension was frozen in a dry ice-acetone bath, thawed to 4-5° C. in the refrigerator, and filtered. The residue was washed with a small amount of cold water and dried in vacuum using P2O5 to afford 212 mg (95%) of AAG154544 as white powder. mp 175-176° C.; 1H NMR (DMSO-d6): δ 1.88-2.10 (m, 4H), 2.31-2.34 (t, J=7.6 Hz, 2H), 2.49-2.54 (t, J=7.2 Hz, 2H), 2.78-2.81 (t, J=7.2 Hz, 2H), 4.30-4.35 (m, 1H), 5.88 (s, 1H), 5.97 (s, 2H), 6.89-6.90 (d, J=3.6 Hz, 1H), 7.68-7.69 (d, J=3.6 Hz, 1H), 8.50-8.52 (d, J=8 Hz, 1H), 10.13 (s, 1H), 10.82 (s, 1H) 12.42 (br, 2H). Anal. (C19H21N5O6S) C, H, N, S. calcd for C19H21N5O6S.1H2O; C, 49.02; H, 4.98; N, 15.05; S, 6.89. Found: C, 49.22; H, 4.80; N, 15.03; S, 6.97.
Name
10
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 2
Reactant of Route 2
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 3
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 4
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 5
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Reactant of Route 6
N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

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